tert-butyl N-[[1-[(4,5-dimethyl-1H-pyrazol-3-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate
Description
tert-butyl N-[[1-[(4,5-dimethyl-1H-pyrazol-3-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate: is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and a tert-butyl carbamate moiety
Properties
IUPAC Name |
tert-butyl N-[[1-[(4,5-dimethyl-1H-pyrazol-3-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3/c1-10-11(2)19-20-12(10)8-17-13(21)16(6-7-16)9-18-14(22)23-15(3,4)5/h6-9H2,1-5H3,(H,17,21)(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMYTAVKQDTEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CNC(=O)C2(CC2)CNC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[1-[(4,5-dimethyl-1H-pyrazol-3-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the tert-butyl carbamate group through a carbamation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[[1-[(4,5-dimethyl-1H-pyrazol-3-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[[1-[(4,5-dimethyl-1H-pyrazol-3-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its potential as an inhibitor or activator of specific enzymes .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[[1-[(4,5-dimethyl-1H-pyrazol-3-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-butyl (5-cyano-1-methyl-1H-pyrazol-3-yl)methyl(methyl)carbamate
- tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl)tetrahydro-2H-pyran-4-carboxylate
Uniqueness
tert-butyl N-[[1-[(4,5-dimethyl-1H-pyrazol-3-yl)methylcarbamoyl]cyclopropyl]methyl]carbamate is unique due to its combination of a pyrazole ring, a cyclopropyl group, and a tert-butyl carbamate moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
